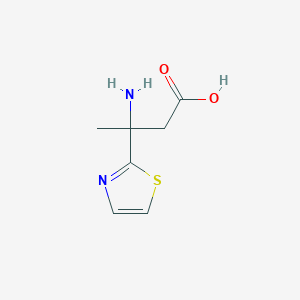
3-(5-Bromofuran-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-3-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrO2 and a molecular weight of 205.05 g/mol . This compound features a brominated furan ring attached to a propanol chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(5-Bromofuran-3-yl)propan-1-ol typically involves the bromination of furan derivatives followed by a series of reactions to introduce the propanol group. One common method includes the bromination of furan to obtain 5-bromofuran, which is then subjected to a Grignard reaction with a suitable propanol derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Bromofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromofuran-3-yl)propan-1-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-3-yl)propan-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
3-(5-Bromofuran-3-yl)propan-1-ol can be compared with other brominated furan derivatives, such as 3-(5-Bromofuran-2-yl)propan-1-ol. While both compounds share similar structures, the position of the bromine atom on the furan ring can significantly influence their reactivity and applications. The unique positioning of the bromine atom in this compound makes it particularly useful in certain synthetic pathways .
Similar Compounds
- 3-(5-Bromofuran-2-yl)propan-1-ol
- 3-(5-Chlorofuran-3-yl)propan-1-ol
- 3-(5-Iodofuran-3-yl)propan-1-ol
These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C7H9BrO2 |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
3-(5-bromofuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-6(5-10-7)2-1-3-9/h4-5,9H,1-3H2 |
InChI Key |
HIQGUSXXYMYILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine](/img/structure/B13276581.png)
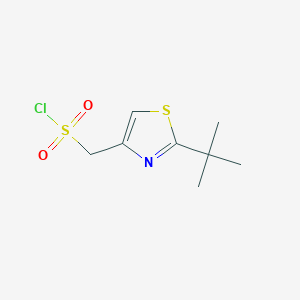
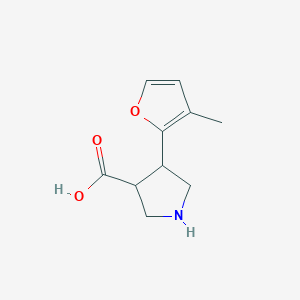

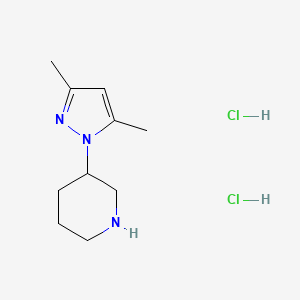
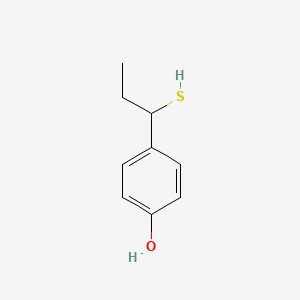

![6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13276605.png)
![2,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13276614.png)
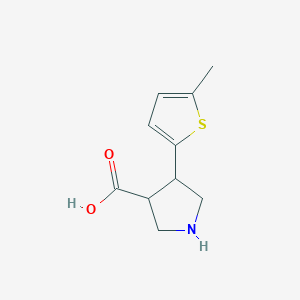

![2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one](/img/structure/B13276636.png)
